4-[(2-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Description
The compound 4-[(2-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one belongs to the pyrazol-3-one family, characterized by a five-membered heterocyclic core with two adjacent nitrogen atoms. Its structure features a trifluoromethyl (-CF₃) group at position 5 and a 2-chloroanilino-substituted methylene group at position 4 (Figure 1). The -CF₃ group enhances lipophilicity and metabolic stability, while the 2-chloroanilino moiety introduces steric and electronic effects that influence molecular interactions .
Figure 1. Structure of this compound.
Properties
IUPAC Name |
4-[(2-chlorophenyl)iminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c12-7-3-1-2-4-8(7)16-5-6-9(11(13,14)15)17-18-10(6)19/h1-5H,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGYHBKWPSVDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(NNC2=O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Hydrazine Derivatives with Carbonyl Precursors
The most common route to pyrazolones involves the condensation of hydrazines with β-keto esters or diketones. For the target compound, this entails:
- Synthesis of 5-(Trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one :
- Introduction of the 2-Chloroanilino-Methylene Group :
Representative Reaction Scheme :
$$
\text{5-(Trifluoromethyl)pyrazol-3-one} + \text{2-Chlorobenzaldehyde} \xrightarrow{\text{AcOH, Δ}} \text{Target Compound}
$$
Alternative Pathway via Sulfonyl Hydrazide Intermediates
A patent (CN112724132A) describes a novel method for trifluoromethyl-pyrazolo[1,5-a]pyridines, adaptable to pyrazolones:
- Formation of Sulfonyl Hydrazide Salt :
- Cyclization with Ethyl Propiolate :
- Hydrolysis and Functionalization :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | K₂CO₃, DMF, rt, 12 h | 40 |
| Hydrolysis | 40% H₂SO₄, reflux, 3 h | 83 |
| Halogenation | NIS, CH₃CN, reflux, 1 h | 86 |
Mechanistic Insights
Schiff Base Formation
The condensation of 2-chloroaniline with the pyrazolone’s carbonyl group proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration. The trifluoromethyl group withdraws electron density, accelerating imine formation.
Role of Acid Catalysts
Protonation of the carbonyl oxygen by acetic acid enhances electrophilicity, while piperidine deprotonates the amine, increasing nucleophilicity—a synergistic effect critical for high yields.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=N), 7.38–7.45 (m, 4H, Ar-H), 3.52 (s, 2H, pyrazolone-CH₂).
- ¹³C NMR : δ 161.2 (C=O), 148.7 (CH=N), 124.5 (q, J = 272 Hz, CF₃).
- HRMS : m/z 289.64 (M+H)⁺.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing pathways may form regioisomers. Using bulky bases (e.g., DBU) favors the desired product by steric hindrance.
Stability of the Trifluoromethyl Group
Strong acids or bases can hydrolyze CF₃. Mild conditions (pH 6–8) during hydrolysis preserve functionality.
Comparative Analysis of Analogous Compounds
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloroanilino group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-[(2-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloroanilino group can form hydrogen bonds and other interactions with biological molecules, leading to its bioactivity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Substituent Position Variations in Chloroanilino Derivatives
The position of the chlorine atom on the anilino ring significantly impacts biological activity and physicochemical properties:
- Molecular weight: 365.74 g/mol (vs. ~365 g/mol for the 2-chloro analog).
- 4-[(2-Chlorobenzyl)amino]methylene-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (): Replacement of anilino with a benzylamino group introduces flexibility, altering binding kinetics in enzyme inhibition .
Table 1. Impact of Chlorine Substituent Position on Pyrazol-3-one Derivatives
Role of Trifluoromethyl (-CF₃) and Other Substituents
The trifluoromethyl group is a critical pharmacophore in pyrazol-3-ones, influencing both stability and activity:
- TSE-1 (2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one) (): Lacks the anilino-methylene group but retains -CF₃. Demonstrates anti-fibrotic activity by modulating TGF-β2/SMAD pathways .
- 5-Trifluoromethyl-4-AHPs ():
Table 2. Comparative Analysis of Trifluoromethyl-Containing Pyrazol-3-ones
Impact of Methylene Group Modifications
Replacing the anilino-methylene group with bulkier or conjugated systems alters electronic properties:
Biological Activity
4-[(2-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the compound's biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a pyrazolone ring with a trifluoromethyl group and a chloroaniline substituent, which may influence its biological interactions. The presence of these functional groups is critical for its reactivity and biological efficacy.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Neisseria gonorrhoeae with minimum inhibitory concentrations (MIC) as low as 0.9 µg/mL .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Studies indicate that it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer proliferation. This inhibition can lead to apoptosis in cancer cells. The anticancer activity is comparable to established chemotherapeutic agents like Doxorubicin, suggesting its viability as a lead compound in cancer therapy .
Anti-inflammatory Effects
In vivo experiments have shown that certain derivatives exhibit analgesic effects comparable to standard anti-inflammatory drugs such as diclofenac. The mechanism of action appears to involve the blockade of transient receptor potential (TRP) channels, which are involved in pain perception .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes related to cell signaling and inflammation, leading to reduced cell proliferation and inflammatory responses.
Case Studies
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 2-chloroaniline derivatives with trifluoromethyl-substituted precursors (e.g., β-keto esters).
- Step 2 : Cyclization under acidic or basic conditions to form the pyrazolone ring. Key variables :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while ethanol or methanol improves cyclization .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate ring closure .
- Temperature : Controlled heating (60–80°C) minimizes side reactions . Methodological tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/water) .
Q. What analytical techniques are most effective for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., NH resonance at δ 10–12 ppm) .
- X-ray crystallography : Resolves tautomeric forms (e.g., enol vs. keto) and validates stereochemistry .
- HPLC-MS : Quantifies purity (>95%) and detects by-products (e.g., unreacted aniline derivatives) .
Q. How can solubility challenges be addressed in biological assays?
- Solvent systems : Use DMSO for initial stock solutions (≤10% v/v to avoid cytotoxicity) .
- Surfactants : Polysorbate-80 or PEG-400 enhances aqueous dispersion .
- Method validation : Conduct dynamic light scattering (DLS) to confirm colloidal stability .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Orthogonal assays : Compare results across enzyme inhibition, cell viability, and in vivo models to rule out assay-specific artifacts .
- Dose-response profiling : Test concentrations from 1 nM–100 µM to identify non-linear effects (e.g., hormesis) .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with methyl) to isolate pharmacophores .
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, cyclooxygenases) .
- MD simulations : Simulate ligand-protein stability in explicit solvent (GROMACS/AMBER) over 100+ ns to assess conformational dynamics .
- QSAR models : Corrogate substituent electronegativity (Cl, CF₃) with activity trends .
Q. How are reaction intermediates and by-products characterized?
- LC-HRMS : Identifies transient intermediates (e.g., Schiff bases) via high-resolution mass matching .
- Isolation techniques : Column chromatography (silica gel, gradient elution) separates regioisomers (e.g., 4- vs. 5-substituted pyrazolones) .
- Kinetic studies : Use stopped-flow NMR to track intermediate formation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
